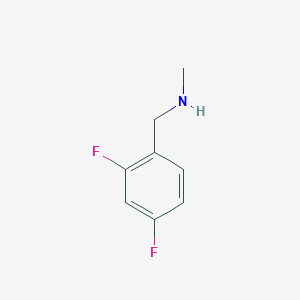

1-(2,4-Difluorophenyl)-N-methylmethanamine

描述

1-(2,4-Difluorophenyl)-N-methylmethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to a methylmethanamine moiety

Synthetic Routes and Reaction Conditions:

-

Amination Reaction:

Starting Materials: 2,4-difluorobenzaldehyde and methylamine.

Reaction Conditions: The reaction typically involves the condensation of 2,4-difluorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Procedure: The aldehyde is first converted to the corresponding imine, which is then reduced to yield this compound.

-

Reductive Amination:

Starting Materials: 2,4-difluoroacetophenone and methylamine.

Reaction Conditions: The reaction is carried out in the presence of a reducing agent like sodium cyanoborohydride.

Procedure: The ketone is reacted with methylamine to form an imine intermediate, which is subsequently reduced to produce the desired amine.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Types of Reactions:

-

Oxidation:

Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Products: Oxidation of the amine group can lead to the formation of the corresponding nitroso or nitro compounds.

-

Reduction:

Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Products: Reduction can convert the compound to its corresponding amine derivatives.

-

Substitution:

Reagents and Conditions: Halogenating agents such as chlorine or bromine.

Products: Substitution reactions can introduce additional functional groups onto the phenyl ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Chlorine, bromine.

Major Products Formed:

- Oxidation products: Nitroso or nitro derivatives.

- Reduction products: Amine derivatives.

- Substitution products: Substituted phenyl derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C8H9F2N

- Molecular Weight : 157.16 g/mol

- Structural Features : The difluorophenyl group significantly influences its chemical reactivity and biological interactions.

1-(2,4-Difluorophenyl)-N-methylmethanamine exhibits notable biological activity primarily through its interactions with specific enzymes and receptors. Key insights include:

- Enzyme Interaction : The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways. It has been identified as a substrate for cytochrome P450 enzymes, which are crucial in drug metabolism studies.

- Binding Affinity : The difluorophenyl group enhances the compound's binding affinity to biological targets, potentially affecting pharmacological effects. This feature makes it a candidate for further investigation in drug design.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

- Gastrointestinal Health : Novel derivatives of this compound have been shown to exhibit proton pump inhibitory activity and effectiveness against Helicobacter pylori, suggesting potential applications in treating gastrointestinal disorders such as ulcers and gastritis .

- Drug Delivery Systems : Due to its ability to cross biological membranes, it may also serve as a component in drug delivery systems aimed at enhancing the bioavailability of therapeutic agents.

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| This compound | Contains a methyl group on nitrogen | Specific reactivity due to difluorophenyl group |

| 1-(2,4-Difluorophenyl)-N-ethylmethanamine | Ethyl group instead of methyl | Altered solubility and biological activity |

| 1-(2,4-Difluorophenyl)-N-propylmethanamine | Propyl group instead of methyl | Different pharmacokinetic profiles |

| 1-(2,4-Difluorophenyl)-N-isopropylmethanamine | Isopropyl group instead of methyl | Potentially enhanced receptor interactions |

This table illustrates how variations in substituents can influence the compound's properties and applications.

作用机制

The mechanism of action of 1-(2,4-difluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include:

Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It interacts with receptor proteins, altering their conformation and affecting signal transduction pathways.

相似化合物的比较

- 1-(2,4-Difluorophenyl)-N-ethylmethanamine

- 1-(2,4-Difluorophenyl)-N-propylmethanamine

- 1-(2,4-Difluorophenyl)-N-isopropylmethanamine

Comparison:

Structural Differences: The primary difference lies in the alkyl group attached to the nitrogen atom. While 1-(2,4-difluorophenyl)-N-methylmethanamine has a methyl group, the similar compounds have ethyl, propyl, or isopropyl groups.

Chemical Properties: These structural variations can lead to differences in chemical reactivity, solubility, and stability.

Biological Activity: The presence of different alkyl groups can influence the compound’s interaction with biological targets, potentially altering its pharmacological profile and efficacy.

This compound stands out due to its specific combination of the difluorophenyl group and the methylmethanamine moiety, which imparts unique chemical and biological properties.

生物活性

1-(2,4-Difluorophenyl)-N-methylmethanamine is an organic compound with significant biological activity due to its unique chemical structure, which includes a difluorophenyl group. This article aims to explore the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H10F2N

- Molecular Weight : 157.16 g/mol

- Structure : The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It may act as an inhibitor or activator, modulating enzymatic activity or receptor signaling pathways. Notably, it has been identified as a substrate for certain cytochrome P450 enzymes, indicating its relevance in drug metabolism studies.

Biological Activity Overview

-

Enzyme Interactions :

- The compound has shown potential in modulating the activity of specific enzymes, which could influence metabolic pathways.

- It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

-

Receptor Binding :

- This compound may serve as a ligand for various receptors, enhancing its pharmacological profile.

- Its difluorophenyl group contributes to increased binding affinity compared to non-fluorinated analogs.

-

Potential Therapeutic Applications :

- The compound has been investigated for its potential role in treating gastrointestinal conditions due to its inhibitory effects on proton pump activity and eradication of Helicobacter pylori (H. pylori) in certain formulations .

- Research indicates that derivatives of this compound can enhance gastric defense mechanisms and reduce gastric damage .

Table 1: Summary of Biological Activity Studies

Notable Research Outcomes

- A study highlighted that this compound derivatives exhibit significant anti-H. pylori activity, suggesting their use in treating gastric ulcers and gastritis .

- Another investigation into its interaction with cytochrome P450 enzymes revealed insights into its metabolic pathways, essential for understanding its pharmacokinetics.

Safety and Handling

Due to the structural characteristics common among aromatic amines, caution is advised when handling this compound. Potential hazards may include toxicity similar to other compounds in its class; thus, appropriate safety measures should be implemented during research and application.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-Difluorophenyl)-N-methylmethanamine, and how can purity be maximized?

- Methodological Answer :

- Route Selection : Start with nucleophilic substitution of 2,4-difluorobenzyl bromide with methylamine under inert conditions (e.g., N₂ atmosphere) to minimize side reactions. Alternatively, reductive amination of 2,4-difluorobenzaldehyde with methylamine using NaBH₃CN as a reducing agent may improve yield .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS or HPLC with a C18 column, referencing retention times against known standards .

- Challenges : Fluorinated intermediates may require anhydrous conditions to avoid hydrolysis; monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H-NMR : Focus on the aromatic region (6.5–7.5 ppm) to distinguish fluorine-induced splitting patterns. For example, the 2,4-difluorophenyl group shows a doublet of doublets (J ≈ 8–10 Hz) due to meta-fluorine coupling .

- ¹³C-NMR : Identify the methylamine group at ~35–40 ppm (CH₃N) and fluorine-substituted carbons (C-F, δ ≈ 160–165 ppm) .

- IR : Confirm N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹). Compare with computational spectra (DFT/B3LYP) for validation .

Advanced Research Questions

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0h, 24h, 72h) .

- Analysis : Use LC-MS to detect degradation products (e.g., hydrolysis to 2,4-difluorobenzyl alcohol). Quantify stability via peak area normalization.

- Safety : Fluorinated byproducts may require specialized waste disposal; consult safety protocols for fluoroorganics .

Q. What strategies mitigate conflicting data in biological activity assays involving this compound?

- Methodological Answer :

- Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media for receptor-binding studies).

- Control Experiments : Include a fluorinated analog (e.g., 2,4-dichlorophenyl derivative) to isolate fluorine-specific effects .

- Data Interpretation : Apply statistical tools (ANOVA, Tukey’s HSD) to assess significance. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., SNAr at fluorinated positions) .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., monoamine transporters) based on fluorine’s electronegativity and steric effects .

Q. Contradictory Data Analysis

Q. How to address discrepancies in reported solubility or logP values for fluorinated amines?

- Methodological Answer :

- Experimental Reassessment : Measure logP via shake-flask method (octanol/water) under controlled pH (7.4). Compare with computational predictions (e.g., ChemAxon, ACD/Labs) .

- Contextual Factors : Note that fluorination increases hydrophobicity but may reduce solubility in polar solvents; adjust solvent systems (e.g., DMSO for stock solutions) .

Q. Research Applications

Q. What role does this compound play in developing fluorinated probes for neurochemical studies?

- Methodological Answer :

- Probe Design : Functionalize the methylamine group with a fluorescent tag (e.g., BODIPY) via EDC/NHS coupling. Validate targeting efficiency in neuronal cell lines via confocal microscopy .

- Challenges : Fluorine’s electron-withdrawing effects may alter probe-cell membrane interactions; perform permeability assays (PAMPA) to optimize logD .

Q. Safety and Handling

Q. What are critical safety protocols for handling fluorinated amines in academic labs?

- Methodological Answer :

属性

IUPAC Name |

1-(2,4-difluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJBUWQFRAFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588270 | |

| Record name | 1-(2,4-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696589-32-9 | |

| Record name | 2,4-Difluoro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696589-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。